molecular formula C9H12O2 B14478867 Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate CAS No. 71215-50-4

Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate

Cat. No.: B14478867
CAS No.: 71215-50-4
M. Wt: 152.19 g/mol
InChI Key: GUVCHKXUWJSFOQ-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethylbicyclo[210]pent-2-ene-5-carboxylate is a chemical compound characterized by its unique bicyclic structure It contains a three-membered ring fused to a four-membered ring, with a carboxylate ester group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the ester group: The esterification reaction involves the reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in the development of biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure and ester group play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dimethylbicyclo[2.2.0]pentane: This compound has a similar bicyclic structure but lacks the ester group.

    Methyl 2,5-dimethylcyclopentane-1-carboxylate: This compound has a similar ester group but a different ring structure.

Uniqueness

Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate is unique due to its combination of a bicyclic structure and an ester group, which imparts distinct chemical and physical properties.

Properties

CAS No.

71215-50-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate

InChI

InChI=1S/C9H12O2/c1-5-4-6-7(5)9(6,2)8(10)11-3/h4,6-7H,1-3H3

InChI Key

GUVCHKXUWJSFOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C1C2(C)C(=O)OC

Origin of Product

United States

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